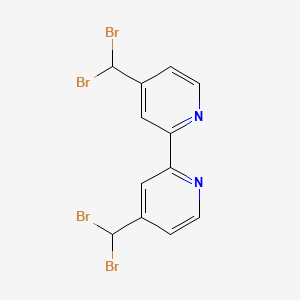
4,4'-Bis(dibromomethyl)-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis(dibromomethyl)-2,2’-bipyridine is a chemical compound known for its unique structure and reactivity It consists of two pyridine rings connected by a bipyridine linkage, with each pyridine ring substituted with two bromomethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(dibromomethyl)-2,2’-bipyridine typically involves the bromination of 4,4’-dimethyl-2,2’-bipyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(dibromomethyl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
化学反応の分析
Types of Reactions
4,4’-Bis(dibromomethyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 4,4’-bis(methyl)-2,2’-bipyridine.
Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as sodium hydride or potassium carbonate.
Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Often conducted using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Products include 4,4’-bis(aminomethyl)-2,2’-bipyridine, 4,4’-bis(thiomethyl)-2,2’-bipyridine, and 4,4’-bis(alkoxymethyl)-2,2’-bipyridine.
Reduction Reactions: The major product is 4,4’-bis(methyl)-2,2’-bipyridine.
Oxidation Reactions: Products include 4,4’-bis(formyl)-2,2’-bipyridine and 4,4’-bis(carboxy)-2,2’-bipyridine.
科学的研究の応用
4,4’-Bis(dibromomethyl)-2,2’-bipyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and other materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for compounds with biological activity.
Coordination Chemistry: Utilized in the synthesis of coordination complexes with transition metals, which can have applications in catalysis and materials science.
作用機序
The mechanism of action of 4,4’-Bis(dibromomethyl)-2,2’-bipyridine depends on the specific application and reaction it is involved in. In substitution reactions, the bromomethyl groups act as electrophilic centers, allowing nucleophiles to attack and replace the bromine atoms. In reduction and oxidation reactions, the compound undergoes changes in the oxidation state of the carbon atoms in the bromomethyl groups.
類似化合物との比較
4,4’-Bis(dibromomethyl)-2,2’-bipyridine can be compared with other similar compounds such as:
4,4’-Bis(chloromethyl)-2,2’-bipyridine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
4,4’-Bis(methyl)-2,2’-bipyridine: Lacks the halogen atoms, making it less reactive in substitution reactions.
4,4’-Bis(aminomethyl)-2,2’-bipyridine: Contains amino groups instead of bromomethyl groups, which can lead to different chemical properties and applications.
The uniqueness of 4,4’-Bis(dibromomethyl)-2,2’-bipyridine lies in its high reactivity due to the presence of bromomethyl groups, making it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
152158-06-0 |
|---|---|
分子式 |
C12H8Br4N2 |
分子量 |
499.82 g/mol |
IUPAC名 |
4-(dibromomethyl)-2-[4-(dibromomethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C12H8Br4N2/c13-11(14)7-1-3-17-9(5-7)10-6-8(12(15)16)2-4-18-10/h1-6,11-12H |
InChIキー |
HUXIECSHTDXNAC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C(Br)Br)C2=NC=CC(=C2)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


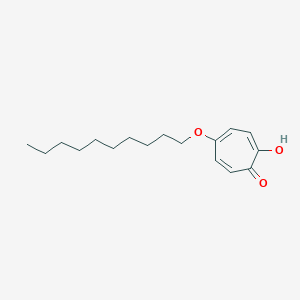

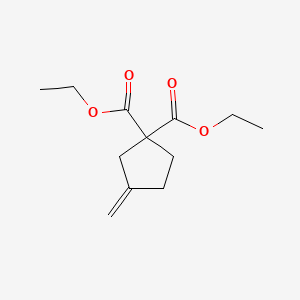
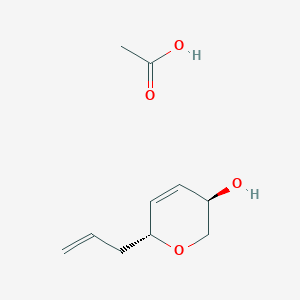
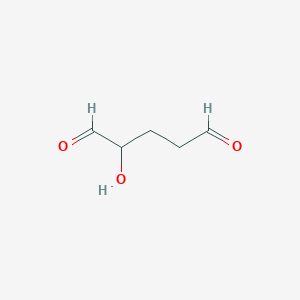
![1-Butanol, 3-methyl-2-[[(1S)-1-phenyl-3-butenyl]amino]-, (2S)-](/img/structure/B14267540.png)
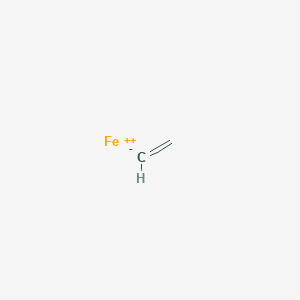
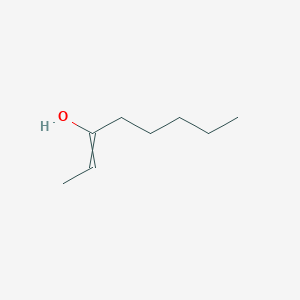
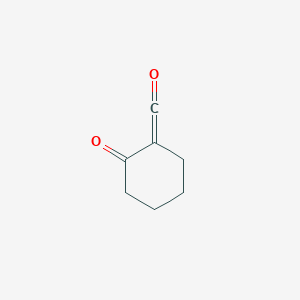
![N-methyl-N-[[nitro(propyl)amino]methyl]nitramide](/img/structure/B14267570.png)
![[2-(Hexadecyloxy)phenyl]methyl methylphosphonate](/img/structure/B14267578.png)
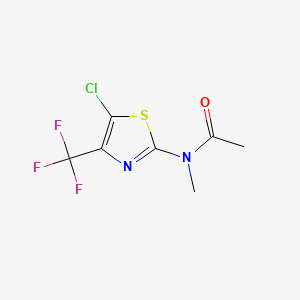
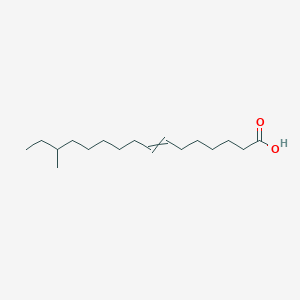
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
